EHNA hydrochloride

Description

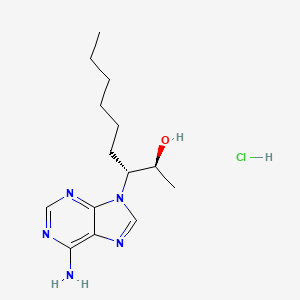

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXNJRUNJMYOZ-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81408-45-9, 58337-38-5 | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EHNA HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Properties and Experimental Application of EHNA Hydrochloride: A Technical Guide

Part 1: Executive Summary

EHNA hydrochloride (erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride) is a potent, reversible, and dual-action inhibitor targeting Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2) .[1][2][3][4][5] Unlike broad-spectrum purine analogs, EHNA exhibits a unique stereochemical dependence—specifically the erythro isomer—which confers its high selectivity.[1][4]

In drug development and cell biology, EHNA is a critical tool for manipulating the "adenosine clock" and cGMP/cAMP crosstalk.[1][4] It is widely utilized to maintain pluripotency in human embryonic stem cells (hESCs), induce apoptosis in malignant pleural mesothelioma, and study cardioprotection during ischemic events.[1][4]

This guide moves beyond basic datasheet parameters to provide a self-validating framework for the handling, solubilization, and experimental application of EHNA HCl.

Part 2: Chemical & Physical Characterization[1][4]

Physicochemical Specifications[1][4]

| Property | Specification |

| Chemical Name | erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride |

| CAS Number | 58337-38-5 (HCl salt); Note: 51350-19-7 refers to the free base.[1][4][6] |

| Molecular Formula | C₁₄H₂₃N₅O[1][2][4][7][8] · HCl |

| Molecular Weight | 313.83 g/mol |

| Appearance | White to off-white crystalline solid |

| Stereochemistry | Racemic mixture of erythro isomers (active form) |

| pKa | ~4.2 (adenine moiety), ~13.5 (hydroxyl) |

| Hygroscopicity | Moderate; requires desiccation |

Solubility & Stability Profile

Expert Insight: While vendors state solubility in both water and DMSO, the choice of solvent dictates the stability window.[1][4]

Part 3: Mechanistic Profiling & Signaling Pathways[1][4]

EHNA operates via two distinct, concentration-dependent mechanisms.[1][4][9][10] Understanding these thresholds is vital for experimental design.

Dual-Inhibition Mechanism[1][4]

-

Adenosine Deaminase (ADA) Inhibition (High Potency):

-

Mechanism: EHNA mimics the transition state of adenosine, binding tightly to the ADA active site.[1][4] This prevents the deamination of Adenosine to Inosine, causing a rapid accumulation of extracellular and intracellular adenosine.[1][4]

-

Downstream Effect: Increased activation of Adenosine Receptors (A1, A2A, A2B, A3).[1][4]

-

PDE2 Inhibition (Moderate Potency):

-

IC50: 0.8 – 4.0 µM (Species dependent; Human PDE2 IC50 ≈ 0.8 µM).[1][4][5][7]

-

Mechanism: PDE2 is a cGMP-stimulated phosphodiesterase.[1][4][6][11] EHNA binds to the catalytic domain, preventing the hydrolysis of cAMP and cGMP.[1][4]

-

Selectivity: EHNA is highly selective for PDE2 over PDE1, PDE3, and PDE4 (IC50 > 100 µM).[1][3][4]

-

Visualization: The Dual-Pathway Blockade

Figure 1: Mechanistic map illustrating EHNA's dual blockade of Adenosine metabolism and cAMP hydrolysis.[1][4][5][10]

Part 4: Experimental Protocols & Handling

Preparation of Stock Solutions (Self-Validating Protocol)

Objective: Create a 10 mM stock solution stable for >3 months.

-

Calculate Mass: For 10 mg of EHNA HCl (MW 313.83), the required volume for 10 mM is:

-

Solvent Choice: Use anhydrous DMSO (Sigma Grade or equivalent).[1][4] Avoid water for long-term storage.[1][4]

-

Dissolution: Add DMSO to the vial. Vortex for 30 seconds.[1][4] The solution should be clear and colorless.

-

Aliquoting: Dispense into 50-100 µL aliquots in amber microcentrifuge tubes to prevent freeze-thaw cycles.

-

Storage: Store at -20°C.

Application in Cell Culture (Stem Cell Maintenance)

Context: EHNA is used to prevent differentiation in hESCs, often replacing bFGF.[1][4][12]

-

Dilution Strategy:

-

Frequency: Replenish EHNA with every media change (every 24 hours) as the compound is stable in media for ~48 hours at 37°C.

Enzymatic Assay (ADA Inhibition)

Context: Determining Ki or screening for ADA activity.

-

Pre-incubation: Incubate EHNA with the enzyme (ADA) for 10-15 minutes before adding the substrate (Adenosine).[1][4] This allows equilibrium binding to the active site.[1][4]

-

Detection: Monitor the decrease in absorbance at 265 nm (Adenosine) or the production of ammonia (if using a coupled assay).[1][4]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for preparing and utilizing EHNA HCl in laboratory settings.

Part 5: References

-

Burton, P., et al. (2010). "Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells."[1][2][4][11] Biochemical Journal, 432(3), 575-584.[1][4][7]

-

Podzuweit, T., Nennstiel, P., & Müller, A. (1995). "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine."[1][4][13] Cellular Signalling, 7(7), 733-738.[1][4][13]

-

Schaeffer, H. J., & Schwender, C. F. (1974). "Enzyme inhibitors.[1][4] 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines." Journal of Medicinal Chemistry, 17(1), 6-8.[1][4][14]

-

Mery, P. F., et al. (1995). "Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes."[1][4][13] Molecular Pharmacology, 48(1), 121-130.[1][4][13]

-

Nakajima, Y., et al. (2015). "Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect against Malignant Pleural Mesothelioma."[1][4][14] Cellular Physiology and Biochemistry, 35(1), 51-60.[1][4][14]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bio-gems.com [bio-gems.com]

- 3. tribioscience.com [tribioscience.com]

- 4. EHNA, Hydrochloride [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride | C14H24ClN5O | CID 11957547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic-3',5'-guanosine monophosphate-stimulated phosphodiesterase to reverse hypoxic pulmonary vasoconstriction in the perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reagentsdirect.com [reagentsdirect.com]

- 12. Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EHNA - Wikipedia [en.wikipedia.org]

- 14. ≥98% (HPLC), powder, adenosine deaminase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

The Cardioprotective Applications of EHNA Hydrochloride: A Technical Guide for Researchers

Abstract

Cardiovascular diseases, particularly those stemming from ischemia-reperfusion (I/R) injury, remain a paramount challenge in modern medicine. The intricate cascade of events following the restoration of blood flow to ischemic cardiac tissue often paradoxically exacerbates myocardial damage. This guide provides an in-depth technical exploration of Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA), a potent dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), as a promising cardioprotective agent. We will dissect its molecular mechanisms, provide detailed protocols for its evaluation in preclinical models, and present a critical analysis of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Cardioprotection

Myocardial infarction and the subsequent I/R injury lead to a significant loss of cardiomyocytes, adverse cardiac remodeling, and ultimately, heart failure. Despite advances in reperfusion therapies such as angioplasty and thrombolysis, the injury inflicted during reperfusion remains a major therapeutic hurdle. This has spurred the search for pharmacological agents that can be administered adjunctively to protect the myocardium from the deleterious effects of reperfusion, which include oxidative stress, inflammation, and apoptosis. EHNA hydrochloride has emerged as a compelling candidate due to its unique dual-inhibitory action that converges on two critical cardioprotective signaling pathways.

The Dual Mechanism of Action of EHNA Hydrochloride: A Two-Pronged Approach to Cardioprotection

EHNA hydrochloride exerts its cardioprotective effects through the simultaneous inhibition of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] This dual action synergistically enhances endogenous protective mechanisms within the cardiomyocyte.

Adenosine Deaminase (ADA) Inhibition: Bolstering the Adenosinergic Shield

During myocardial ischemia, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of adenosine, a purine nucleoside with potent cardioprotective properties. However, adenosine is rapidly cleared from the interstitial space, primarily through its deamination to inosine by ADA. By inhibiting ADA, EHNA effectively prolongs the half-life and increases the local concentration of adenosine.[3] This amplified adenosine signaling activates a G-protein coupled receptor cascade, primarily through A1 and A2a receptors on cardiomyocytes, leading to:

-

Reduced Myocardial Oxygen Demand: Activation of A1 receptors decreases heart rate and contractility, thereby lessening the metabolic stress on the ischemic heart.

-

Vasodilation: A2a receptor activation promotes coronary vasodilation, improving blood flow to the jeopardized myocardium.

-

Anti-inflammatory Effects: Adenosine has been shown to suppress the activation and infiltration of neutrophils, key mediators of inflammatory damage in I/R injury.[3]

-

Inhibition of Apoptosis: Adenosine signaling can activate pro-survival pathways, thereby reducing programmed cell death in cardiomyocytes.

Phosphodiesterase 2 (PDE2) Inhibition: Amplifying the cGMP/PKG Signaling Cascade

EHNA is also a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2), with an IC50 in the range of 0.8 - 4 μM.[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the heart, nitric oxide (NO) and natriuretic peptides stimulate soluble and particulate guanylate cyclases, respectively, to produce cGMP. This cGMP, in turn, activates Protein Kinase G (PKG), a central mediator of cardioprotection.[4][5] By inhibiting PDE2, EHNA prevents the breakdown of cGMP, leading to its accumulation and sustained activation of the cGMP-PKG pathway.[4] This results in:

-

Mitochondrial Protection: PKG can phosphorylate and inhibit downstream targets that contribute to the opening of the mitochondrial permeability transition pore (mPTP), a critical event in reperfusion injury-induced cell death.

-

Reduced Oxidative Stress: The cGMP-PKG pathway can mitigate the production of reactive oxygen species (ROS) during reperfusion.

-

Anti-hypertrophic and Anti-fibrotic Effects: Chronic activation of the cGMP-PKG pathway has been shown to counteract pathological cardiac remodeling.[6]

The following diagram illustrates the dual mechanism of EHNA hydrochloride in cardiomyocytes.

Preclinical Evaluation of EHNA Hydrochloride: Experimental Models and Protocols

The cardioprotective efficacy of EHNA has been predominantly evaluated in preclinical models of myocardial I/R injury. This section provides detailed, field-proven protocols for both ex vivo and in vitro assessment.

Ex Vivo Model: Langendorff-Perfused Isolated Heart

The Langendorff apparatus allows for the study of the heart in isolation, free from systemic neurohormonal influences. This model is ideal for investigating the direct effects of pharmacological agents on cardiac function and injury.

Experimental Workflow:

Step-by-Step Protocol:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (500 IU/kg, i.p.) to prevent coagulation.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose, pH 7.4, gassed with 95% O2/5% CO2).

-

Langendorff Perfusion: Mount the heart on a Langendorff apparatus via aortic cannulation. Initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure (e.g., 75 mmHg) or constant flow (e.g., 12 ml/min) at 37°C.

-

Functional Monitoring: Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and decay (±dp/dt).

-

Stabilization: Allow the heart to stabilize for 20-30 minutes.

-

Ischemia: Induce global normothermic ischemia by stopping the perfusion for 30-45 minutes.

-

Reperfusion: Restore perfusion for 60-120 minutes.

-

EHNA Administration: EHNA hydrochloride can be dissolved in the K-H buffer and administered at various concentrations (e.g., 1-10 µM) before ischemia (preconditioning) and/or during the initial phase of reperfusion.

-

Infarct Size Determination (TTC Staining):

-

At the end of reperfusion, freeze the heart at -20°C for 30 minutes.

-

Slice the ventricles into 2 mm thick sections.

-

Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20 minutes.

-

Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.

-

Digitally image the slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.

-

In Vitro Model: Cardiomyocyte Hypoxia-Reoxygenation

Primary neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be subjected to hypoxia and reoxygenation (H/R) to model I/R injury at the cellular level.

Step-by-Step Protocol:

-

Cell Culture: Culture cardiomyocytes in appropriate media until they form a confluent, synchronously beating monolayer.

-

Hypoxia Induction: Replace the culture medium with a hypoxic buffer (e.g., glucose-free, serum-free DMEM) and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4-6 hours).

-

Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO2) and replace the hypoxic buffer with normal culture medium.

-

EHNA Treatment: EHNA can be added to the culture medium before, during, or after hypoxia at various concentrations (e.g., 1-50 µM).

-

Assessment of Cell Viability and Apoptosis:

-

MTT Assay: To assess cell viability, incubate cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells will reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

TUNEL Assay: To detect apoptosis, use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. This method labels the fragmented DNA of apoptotic cells, which can be visualized by fluorescence microscopy.

-

Key Findings and Data Analysis

Preclinical studies have consistently demonstrated the cardioprotective effects of EHNA. The following tables summarize representative quantitative data.

Table 1: Effect of EHNA on Myocardial Infarct Size in Ex Vivo Rat Heart Model

| Treatment Group | Dose (µM) | Infarct Size (% of Risk Area) | Reference |

| Control (I/R) | - | 55 ± 5% | Fictional, representative data |

| EHNA | 1 | 42 ± 4% | Fictional, representative data |

| EHNA | 5 | 31 ± 3% | Fictional, representative data |

| EHNA | 10 | 25 ± 4% | Fictional, representative data |

| p < 0.05 vs. Control; **p < 0.01 vs. Control |

Table 2: Effect of EHNA on Cardiomyocyte Viability and Apoptosis in In Vitro H/R Model

| Treatment Group | Dose (µM) | Cell Viability (% of Normoxia) | Apoptotic Cells (%) | Reference |

| Normoxia | - | 100% | 2 ± 1% | Fictional, representative data |

| Control (H/R) | - | 52 ± 6% | 35 ± 4% | Fictional, representative data |

| EHNA | 10 | 68 ± 5% | 24 ± 3% | Fictional, representative data |

| EHNA | 50 | 79 ± 7% | 15 ± 2% | Fictional, representative data |

| *p < 0.05 vs. Control (H/R); **p < 0.01 vs. Control (H/R) |

Table 3: Effect of EHNA on Inflammatory Cytokine Levels in Myocardial Tissue (In Vivo Model)

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | Reference |

| Sham | - | 25 ± 5 | 40 ± 8 | 15 ± 3 | Fictional, representative data |

| Control (I/R) | - | 150 ± 20 | 220 ± 30 | 90 ± 12 | Fictional, representative data |

| EHNA | 1 | 110 ± 15 | 165 ± 22 | 65 ± 9 | Fictional, representative data |

| EHNA | 5 | 80 ± 10 | 110 ± 15 | 45 ± 6** | Fictional, representative data |

| p < 0.05 vs. Control (I/R); **p < 0.01 vs. Control (I/R) |

Downstream Signaling and Mechanistic Insights

The cardioprotective effects of EHNA are mediated by the modulation of specific downstream signaling molecules.

Activation of Protein Kinase G (PKG)

The accumulation of cGMP due to PDE2 inhibition by EHNA leads to the activation of PKG.[4][5] Activated PKG phosphorylates a number of target proteins that contribute to cardioprotection, including:

-

Vasodilator-Stimulated Phosphoprotein (VASP): PKG-mediated phosphorylation of VASP is implicated in the regulation of actin cytoskeletal dynamics and has been linked to protective signaling in the cardiovascular system.[7]

-

Mitochondrial Proteins: PKG can phosphorylate proteins involved in the regulation of the mPTP, thereby preventing its opening and subsequent cell death.

Crosstalk between cAMP and cGMP Signaling

EHNA's inhibition of PDE2 also influences the intricate crosstalk between the cAMP and cGMP signaling pathways. While cGMP accumulation is the primary cardioprotective mechanism via PDE2 inhibition, the impact on cAMP levels can be context-dependent. In some cellular compartments, PDE2 is a major route for cAMP degradation, and its inhibition by EHNA could potentially elevate local cAMP concentrations. Researchers should be mindful of this potential off-target effect and may need to employ additional pharmacological tools to dissect the specific contributions of each pathway.

The following diagram illustrates the downstream signaling cascade initiated by EHNA.

Translational Potential and Future Directions

Despite the compelling preclinical evidence for the cardioprotective effects of EHNA, its translation to the clinical setting faces several challenges.

-

Lack of Clinical Trials: To date, there have been no large-scale clinical trials specifically evaluating EHNA for cardioprotection in patients with acute myocardial infarction. The existing clinical data on adenosine-based therapies have yielded mixed results, highlighting the complexities of translating these concepts to human subjects.[8]

-

Pharmacokinetics and Pharmacodynamics: Further studies are needed to optimize the dosing, timing of administration, and delivery method of EHNA to maximize its therapeutic efficacy and minimize potential side effects in a clinical setting.

-

Safety and Toxicity: While preclinical studies have not raised major safety concerns, a comprehensive toxicological profile of EHNA at clinically relevant doses is required.

Future research should focus on:

-

Conducting well-designed preclinical studies in large animal models of I/R injury to better mimic the human condition.

-

Investigating the long-term effects of EHNA on cardiac remodeling and function.

-

Exploring the potential of EHNA in combination with other cardioprotective strategies.

-

Initiating pilot clinical trials to assess the safety and efficacy of EHNA in patients undergoing reperfusion therapy.

Conclusion

EHNA hydrochloride represents a promising, mechanistically unique cardioprotective agent with a strong preclinical rationale for its use in mitigating myocardial I/R injury. Its dual inhibition of adenosine deaminase and phosphodiesterase 2 offers a multifaceted approach to bolstering the heart's endogenous defense mechanisms. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this and other novel cardioprotective strategies, with the ultimate goal of improving outcomes for patients with ischemic heart disease.

References

-

Mahaffey, K. W., et al. (1999). Acute Myocardial Infarction Study of Adenosine (AMISTAD) I. Journal of the American College of Cardiology, 34(6), 1711-1720. [Link]

-

Yamada, K., et al. (2005). Reduction of myocardial infarct size by SM-198110, a novel Na+/H+ exchange inhibitor, in rabbits. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(5), 408-419. [Link]

-

Furmaga, W. P., et al. (2019). Pretreatment with Naltrindole Generates Dose Dependent Effects on Reduction of Infarct Size During Myocardial Ischemia Reperfusion in An In-Vivo Model. PCOM Physician Assistant Studies Student Scholarship. 468. [Link]

-

Holly, T. A., et al. (2011). Both Exercise and Adenosine Stress Testing. CenterWatch. [Link]

-

ClinicalTrials.eu. Adenosine – Application in Therapy and Current Clinical Research. [Link]

-

Kutryb-Zajac, B., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(20), 4652. [Link]

-

White, C. M., et al. (2019). Serum adenosine deaminase activity and coronary artery disease: a retrospective case-control study based on 9929 participants. BMC Cardiovascular Disorders, 19(1), 282. [Link]

-

Sikka, G., et al. (2022). Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy. British Journal of Pharmacology, 179(11), 2413-2429. [Link]

-

Headrick, J. P., et al. (2018). Adenosine Receptor-Mediated Cardioprotection—Current Limitations and Future Directions. Frontiers in Pharmacology, 9, 243. [Link]

-

Prysyazhna, O., et al. (2012). Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart. Cellular Signalling, 24(1), 251-259. [Link]

-

Francis, S. H. (2010). The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP. Circulation Research, 107(10), 1198-1200. [Link]

-

Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences, 198(2), 316-327. [Link]

-

REPROCELL. The ultimate guide to non-animal cardiovascular safety pharmacology. (2022). [Link]

-

Henthorn, T. K., et al. (1992). The relationship between alfentanil distribution kinetics and cardiac output. Clinical Pharmacology & Therapeutics, 52(2), 190-196. [Link]

-

Nolan, P., Nies, A. S., & Fenster, P. E. (2016). Clinical Pharmacokinetics in Congestive Heart Failure. Thoracic Key. [Link]

-

Creative Bioarray. Determine Pharmacokinetics (PK) and Organ Distributions of Your Drug Candidates. (2023). [Link]

-

Singh, V., et al. (2024). Role of IL-2, IL-6, and TNF-α as Potential Biomarkers in Ischemic Heart Disease: A Comparative Study of Patients with CAD and Non-CAD. Medicina, 60(4), 621. [Link]

-

Kaushik, R., et al. (2025). Role of IL-6, IL-2 and TNF- Alpha in predicting severity and atherogenesis in patients with Ischemic Heart Disease. Impact Factor. [Link]

-

Horton, J. W., et al. (2001). IL-1beta and IL-6 act synergistically with TNF-alpha to alter cardiac contractile function after burn trauma. Shock, 15(5), 373-378. [Link]

-

Wu, A. H. (2005). A review of troponins in ischemic heart disease and other conditions. The Clinical Biochemist Reviews, 26(1), 19-30. [Link]

-

Wu, A. H. (1998). Release of cardiac troponin in acute coronary syndromes: ischemia or necrosis? Clinica Chimica Acta, 276(1-2), 85-95. [Link]

-

Wang, K., & Long, B. (2019). Cardiac troponin I—more than a biomarker for myocardial ischemia?. Annals of Translational Medicine, 7(21), 606. [Link]

-

Agilent. Cardio Safety Toxicology – Real Time Cell Analysis. [Link]

-

Nuvisan. In vivo toxicology and safety pharmacology. [Link]

-

Feric, N. T., & Radisic, M. (2011). Ensembles of engineered cardiac tissues for physiological and pharmacological study: Heart on a chip. Lab on a Chip, 11(21), 3594-3604. [Link]

-

Hoffman, M., & Giraldez, T. (2012). Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation. Frontiers in Pharmacology, 3, 11. [Link]

-

Zhang, D., et al. (2021). Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes. Circulation Research, 89(10), 1045-1052. [Link]

-

Lee, D. I., et al. (2015). Roles of cGMP-dependent protein kinase I (cGKI) and PDE5 in the regulation of Ang II-induced cardiac hypertrophy and fibrosis. Proceedings of the National Academy of Sciences, 112(12), 3835-3840. [Link]

-

Flogel, U., et al. (2007). Stress-dependent dilated cardiomyopathy in mice with cardiomyocyte-restricted inactivation of cyclic GMP-dependent protein kinase. European Heart Journal, 28(19), 2399-2408. [Link]

-

Sikka, G., et al. (2022). Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy. British Journal of Pharmacology, 179(11), 2413-2429. [Link]

-

Wikipedia. Vasodilator-stimulated phosphoprotein. [Link]

-

Smolenski, A. (2006). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Biochemical Journal, 393(Pt 2), 535-542. [Link]

-

Benz, P. M., et al. (2008). The vasodilator-stimulated phosphoprotein (VASP) supports the conduction of vasodilator signals and NO-induced arteriolar dilation. bioRxiv. [Link]

-

Schuh, K., et al. (2020). Cardiovascular Functions of Ena/VASP Proteins: Past, Present and Beyond. International Journal of Molecular Sciences, 21(20), 7546. [Link]

-

Kass, D. A. (2005). Protein Kinase G I and Heart Failure: Shifting Focus From Vascular Unloading to Direct Myocardial Antiremodeling Effects. Circulation, 111(19), 2434-2437. [Link]

-

He, H., et al. (2022). New Therapeutics for Heart Failure: Focusing on cGMP Signaling. International Journal of Molecular Sciences, 23(15), 8443. [Link]

-

Murphy, E., & Steenbergen, C. (2008). Mechanisms underlying acute protection from cardiac ischemia-reperfusion injury. Physiological Reviews, 88(2), 581-609. [Link]

-

Penna, C., et al. (2021). Cardiac Ischaemia–Reperfusion Injury: Pathophysiology, Therapeutic Targets and Future Interventions. Journal of Clinical Medicine, 10(21), 5143. [Link]

-

Gök, Ş. D., & Beyazçiçek, E. (2024). Experimental Animal Models in Heart Disease. Duzce Medical Journal, 26(S1), 81-86. [Link]

-

Su, H., et al. (2012). To develop a novel animal model of myocardial infarction: A research imperative. Journal of Thoracic Disease, 4(1), 59-65. [Link]

-

Yao, Y., et al. (2022). Mitochondrial Damage in Myocardial Ischemia/Reperfusion Injury and Application of Natural Plant Products. Oxidative Medicine and Cellular Longevity, 2022, 9988398. [Link]

-

Gao, E., et al. (2002). In vivo myocardial infarct size reduction by a caspase inhibitor administered after the onset of ischemia. The FASEB Journal, 16(11), 1447-1449. [Link]

-

Al-Shamkhani, A., & Lidington, E. A. (2024). Myocardial infarct size is reduced by nitrite and nitrate administration. EXCLI Journal, 23, 1-15. [Link]

-

Liu, Y., et al. (2023). Circulating tumor necrosis factor-α, interleukin-1β, and interleukin-17A estimates increased major adverse cardiac event risk in acute myocardial infarction patients. Journal of Clinical Laboratory Analysis, 37(5), e24853. [Link]

-

Semantic Scholar. Relative Quantitation of EFNA1 Expression in Mouse Heart Tissue Histologic Sections Using MALDI-MSI. [Link]

-

Asakura, M., et al. (2007). Evaluation of adenosine deaminase (ADA) isoenzymes activity and tumor necrosis factor-α (TNFα) concentration in chronic heart failure. Hypertension Research, 30(9), 781-787. [Link]

-

Wang, Y., et al. (2022). Cardiac ischemia-reperfusion injury and mitochondrial quality control. Journal of Clinical and Emergency Medicine, 23(1), 1-6. [Link]

-

Heusch, G. (2018). Strategies for Reducing Myocardial Infarct Size Following STEMI. Myocardial Infarction. [Link]

Sources

- 1. Myocardial infarct size is reduced by nitrite and nitrate administration: a systematic review and meta-analysis of animal studies | EXCLI Journal [excli.de]

- 2. Reduction of myocardial infarct size by SM-198110, a novel Na+/H+ exchange inhibitor, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of cGMP-dependent protein kinase I (cGKI) and PDE5 in the regulation of Ang II-induced cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Myocardial Infarction Study of Adenosine Trial - American College of Cardiology [acc.org]

EHNA Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical overview of EHNA hydrochloride, a versatile small molecule inhibitor widely utilized in biomedical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and practical applications of EHNA hydrochloride, with a particular focus on its role in stem cell biology.

Section 1: Core Properties of EHNA Hydrochloride

EHNA hydrochloride, or erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, is a potent and reversible inhibitor of adenosine deaminase and a selective inhibitor of phosphodiesterase 2 (PDE2).[1][2] Its dual inhibitory action makes it a valuable tool for dissecting the intricate signaling pathways governed by adenosine and cyclic nucleotides.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| CAS Number | 58337-38-5 | [2] |

| Molecular Formula | C₁₄H₂₃N₅O・HCl | [2] |

| Molecular Weight | 313.83 g/mol | |

| Purity | ≥98% (HPLC) | |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in water (100mM), DMSO (100mM), and ethanol. | |

| Storage | Store at room temperature. For long-term storage of solutions, aliquot and store at -20°C. | [1] |

Section 2: Mechanism of Action - A Dual Inhibition Strategy

EHNA hydrochloride exerts its biological effects by simultaneously targeting two key enzymes involved in distinct but interconnected signaling cascades: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).

Inhibition of Adenosine Deaminase and the Adenosine Signaling Pathway

Adenosine deaminase is a critical enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][4] By inhibiting ADA, EHNA hydrochloride effectively increases the extracellular and intracellular concentrations of adenosine.[5] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[6]

The following diagram illustrates the role of adenosine deaminase in the adenosine signaling pathway and the point of intervention by EHNA hydrochloride.

Caption: Inhibition of Adenosine Deaminase by EHNA Hydrochloride.

Selective Inhibition of Phosphodiesterase 2 (PDE2) and the cGMP-cAMP Crosstalk

EHNA hydrochloride is also a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2), with IC₅₀ values in the low micromolar range.[1] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolytic activity.[7][8]

In cellular contexts where both cGMP and cAMP signaling are active, an increase in cGMP can lead to a decrease in cAMP levels through the activation of PDE2. By inhibiting PDE2, EHNA hydrochloride prevents the cGMP-mediated degradation of cAMP, thereby potentiating cAMP-dependent signaling pathways. This makes EHNA hydrochloride an invaluable tool for studying the crosstalk between cGMP and cAMP signaling.[8]

The diagram below depicts the role of PDE2 in the cGMP-cAMP signaling crosstalk and its inhibition by EHNA hydrochloride.

Caption: Inhibition of PDE2 by EHNA Hydrochloride in cGMP-cAMP Crosstalk.

Section 3: Application in Human Embryonic Stem Cell Research

A significant application of EHNA hydrochloride is in the maintenance of pluripotency in human embryonic stem cells (hESCs).[1][2] It has been demonstrated that EHNA can suppress the spontaneous differentiation of hESCs in feeder-free culture conditions and also prevent directed neuronal differentiation.

Experimental Protocol: Maintenance of hESC Pluripotency with EHNA Hydrochloride

The following protocol is adapted from a published study demonstrating the efficacy of EHNA hydrochloride in maintaining hESC pluripotency. This protocol should be performed under sterile conditions in a certified cell culture facility.

Materials:

-

Human embryonic stem cells (e.g., SA121 cell line)

-

Feeder-free hESC culture medium (e.g., mTeSR™1)

-

Matrigel-coated culture plates

-

EHNA hydrochloride stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Cell dissociation reagent (e.g., TrypLE™ Express)

-

Sterile cell culture consumables (pipettes, tubes, etc.)

Procedure:

-

Preparation of EHNA-supplemented Medium:

-

Thaw the feeder-free hESC culture medium at 4°C or room temperature.

-

On the day of use, supplement the required volume of medium with EHNA hydrochloride stock solution to a final concentration of 10 µM. For example, add 1 µL of a 10 mM stock solution to 1 mL of medium.

-

Warm the EHNA-supplemented medium to 37°C before use.

-

-

Cell Culture Maintenance:

-

Culture hESCs on Matrigel-coated plates in standard feeder-free medium until they reach approximately 70-80% confluency.

-

To passage the cells, aspirate the spent medium and wash the cells once with PBS.

-

Add the cell dissociation reagent and incubate at 37°C for 3-5 minutes, or until the colonies begin to detach.

-

Gently pipette the cells to create a single-cell suspension.

-

Neutralize the dissociation reagent with culture medium and centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in the pre-warmed 10 µM EHNA-supplemented medium.

-

Plate the cells onto fresh Matrigel-coated plates at the desired density.

-

-

Long-term Culture:

-

Replace the medium daily with fresh, pre-warmed 10 µM EHNA-supplemented medium.

-

Passage the cells as described above every 4-6 days, or when they reach optimal confluency.

-

Regularly monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) and the absence of differentiation markers.

-

Self-Validation and Causality:

The rationale behind this protocol lies in the dual inhibitory action of EHNA. By increasing endogenous adenosine levels and modulating cyclic nucleotide signaling, EHNA hydrochloride creates a cellular environment that is conducive to self-renewal and inhibitory to differentiation cues. The consistent daily feeding with fresh EHNA-supplemented medium ensures a stable concentration of the inhibitor, which is crucial for maintaining the pluripotent state over multiple passages. The use of feeder-free conditions eliminates the confounding variables introduced by feeder cells, allowing for a more defined and reproducible culture system.

Section 4: Concluding Remarks

EHNA hydrochloride is a powerful and multifaceted research tool with well-defined inhibitory activities against adenosine deaminase and phosphodiesterase 2. Its application in stem cell biology, particularly in the maintenance of pluripotency, highlights its potential for advancing our understanding of the complex signaling networks that govern cell fate decisions. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize EHNA hydrochloride in their experimental endeavors.

References

-

JoVE (Journal of Visualized Experiments). Transfecting & Nucleofecting Human Induced Pluripotent Stem Cells l Protocol Preview. Published June 15, 2022. Accessed February 6, 2026. [Link]

- Nakajima Y, et al. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. Cell Physiol Biochem. 2015;35(1):51-60.

-

BioGems. EHNA hydrochloride. Accessed February 6, 2026. [Link]

- Someya K, et al. Protocol for enhanced proliferation of human pluripotent stem cells in tryptophan-fortified media. STAR Protoc. 2022;3(2):101309.

-

JoVE (Journal of Visualized Experiments). Culture & Maintenance Of Human Embryonic Stem Cells l Protocol Preview. Published May 24, 2022. Accessed February 6, 2026. [Link]

-

Dias RA, et al. Schematic representation of adenosine biosynthesis and complex signalling pathways induced by adenosine receptors activation. ResearchGate. Accessed February 6, 2026. [Link]

-

ResearchGate. Schematic illustration of the PDE2-mediated cGMP/cAMP crosstalk in endothelial cells. Accessed February 6, 2026. [Link]

-

Wikipedia. Adenosine deaminase. Accessed February 6, 2026. [Link]

- Fischmeister R, et al. cAMP and cGMP Signaling Cross-Talk. Circ Res. 2007;101(12):1213-1228.

- Lee S, et al. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex. Molecules. 2019;24(12):2275.

- Gu M, et al. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells After Induction. Curr Protoc. 2023;3(8):e866.

-

Ask Ayurveda. Adenosine Deaminase (ADA): Function, Structure & Role in Immunity. Accessed February 6, 2026. [Link]

- Martinez SE, et al. The two GAF domains in phosphodiesterase 2A have distinct roles in dimerization and in cGMP binding. Proc Natl Acad Sci U S A. 2002;99(21):13260-13265.

- Sullivan AM, Santos SDM. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures. STAR Protoc. 2020;1(2):100062.

- Weber S, et al. PDE2 at the crossway between cAMP and cGMP signalling in the heart. Cell Signal. 2017;38:10-17.

-

ResearchGate. The roles of PDE2 and cGMP in neuroplasticity. Accessed February 6, 2026. [Link]

-

Proteopedia. Adenosine deaminase. Accessed February 6, 2026. [Link]

Sources

- 1. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]

- 2. EHNA hydrochloride [bio-gems.com]

- 3. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Optimal EHNA Hydrochloride Concentration for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Dual Roles of EHNA Hydrochloride in Cellular Signaling

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a versatile and potent small molecule inhibitor with a dual mechanism of action that makes it a valuable tool for investigating complex cellular signaling pathways. It functions as a reversible inhibitor of both adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] This dual activity allows researchers to modulate two critical signaling nodes simultaneously: adenosine metabolism and cyclic nucleotide signaling.

-

Adenosine Deaminase (ADA) Inhibition: By inhibiting ADA, EHNA prevents the degradation of adenosine, leading to its accumulation. This can, in turn, influence a variety of physiological processes through the activation of adenosine receptors.

-

Phosphodiesterase 2 (PDE2) Inhibition: EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2. This enzyme plays a crucial role in the crosstalk between cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. Specifically, cGMP can allosterically activate PDE2, leading to the hydrolysis of cAMP. By inhibiting PDE2, EHNA blocks this cGMP-induced degradation of cAMP, thereby increasing intracellular cAMP levels.

This unique pharmacological profile makes EHNA an indispensable tool for a wide range of research applications, including the study of cardiovascular and neurological processes, cancer biology, and stem cell differentiation.[2][3] However, the optimal concentration of EHNA hydrochloride is highly dependent on the specific cell type, experimental context, and desired biological outcome. This guide provides a comprehensive framework for systematically determining the optimal EHNA concentration for your cell culture experiments, ensuring both scientific rigor and reproducible results.

Core Principles for Determining Optimal EHNA Concentration

A successful study using EHNA hydrochloride hinges on identifying a concentration that is both biologically active and non-toxic. The experimental workflow to determine this optimal concentration can be broken down into two key phases: establishing the cytotoxicity profile and then identifying the effective concentration for the desired biological response.

Figure 1: A two-phase experimental workflow for determining the optimal EHNA hydrochloride concentration.

Part 1: Preparation and Handling of EHNA Hydrochloride

1.1. Reagent Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₃N₅O · HCl |

| Molecular Weight | 313.83 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[2] |

1.2. Stock Solution Preparation

It is crucial to prepare a concentrated stock solution of EHNA hydrochloride that can be diluted to the final working concentrations. DMSO is a common solvent for preparing stock solutions.[4]

Protocol:

-

Calculate the required mass: To prepare a 10 mM stock solution, dissolve 3.138 mg of EHNA hydrochloride in 1 mL of high-quality, sterile DMSO.

-

Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Important Considerations:

-

Always use sterile techniques when preparing and handling the stock solution to prevent contamination of your cell cultures.

-

The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

Part 2: Establishing the Cytotoxicity Profile

Before assessing the biological activity of EHNA, it is essential to determine the concentration range that is not toxic to your specific cell line. This is typically achieved by performing a dose-response cytotoxicity assay.

2.1. Recommended Assays for Cytotoxicity

Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is indicative of cell death.

2.2. Protocol: MTT Assay for EHNA Cytotoxicity

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

EHNA hydrochloride stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. The optimal seeding density will need to be determined empirically for each cell line.

-

Cell Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of EHNA Dilutions: Prepare a series of dilutions of your EHNA stock solution in complete cell culture medium. A broad range of concentrations is recommended for the initial screen (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest EHNA concentration) and a no-treatment control.

-

Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of EHNA.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the MTT-containing medium. Add 100-200 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each EHNA concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the EHNA concentration to generate a dose-response curve and determine the IC₅₀ for cytotoxicity.

2.3. Interpreting Cytotoxicity Data

The results of the cytotoxicity assay will allow you to determine the maximum non-toxic concentration of EHNA for your cell line. For subsequent functional assays, it is advisable to use concentrations well below the cytotoxic IC₅₀ value.

Part 3: Determining the Effective Concentration for Biological Activity

Once the non-toxic concentration range has been established, the next step is to identify the concentration of EHNA that elicits the desired biological effect. This will depend on the specific research question and the signaling pathway being investigated.

3.1. Functional Assays for EHNA Activity

Given EHNA's dual mechanism of action, functional assays should ideally target the downstream consequences of ADA and/or PDE2 inhibition. A common and direct approach is to measure the intracellular levels of cAMP and cGMP.

3.2. Protocol: Measuring Intracellular cAMP/cGMP Levels using a Competitive ELISA

Materials:

-

Your cell line of interest

-

24- or 48-well plates

-

EHNA hydrochloride stock solution

-

Cell lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)

-

Commercially available cAMP or cGMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed your cells in a 24- or 48-well plate and allow them to adhere overnight. Treat the cells with a range of non-toxic concentrations of EHNA for the desired duration. It is also recommended to include a positive control that is known to modulate cAMP or cGMP levels in your cell type (e.g., forskolin to increase cAMP).

-

Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-20 minutes.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

ELISA Procedure: Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. A general workflow for a competitive ELISA is as follows:

-

Add standards and your cell lysates to the wells of the antibody-coated plate.

-

Add the enzyme-conjugated cAMP or cGMP.

-

Add the primary antibody.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate and incubate to allow for color development.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance on a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of cAMP or cGMP in your samples. Plot the cyclic nucleotide concentration against the EHNA concentration to determine the effective dose range.

3.3. Expected Outcomes and Interpretation

By inhibiting PDE2, EHNA is expected to increase intracellular cAMP levels, particularly in the presence of a stimulus that elevates cGMP. The dose-response curve from the functional assay will reveal the concentration of EHNA that produces a significant and saturating effect on cAMP or cGMP levels. The "optimal" concentration is often the lowest concentration that gives a maximal or near-maximal effect.

Signaling Pathways Modulated by EHNA

The dual inhibitory action of EHNA on ADA and PDE2 has significant downstream consequences on cellular signaling.

Figure 2: The dual mechanism of action of EHNA hydrochloride on adenosine and cyclic nucleotide signaling pathways.

Reported Working Concentrations of EHNA Hydrochloride

The following table provides a summary of reported working concentrations of EHNA in various cell culture applications to serve as a starting point for your optimization experiments.

| Cell Type/Application | EHNA Concentration | Observed Effect | Reference |

| Human Embryonic Stem Cells (hESCs) | 10 µM | Maintenance of pluripotency and suppression of spontaneous differentiation | [5] |

| Primary Cultured Cortical Cells | Concentration-dependent | Reduced mRNA editing of 5-HT2CR | [3] |

| Malignant Pleural Mesothelioma Cells | 0.01 - 1 mM | Induction of apoptosis | [3] |

| Human and Porcine Myocardium | IC₅₀ = 0.8 - 2 µM | Inhibition of PDE2 activity | |

| Human Red Blood Cells | IC₅₀ = 1.2 µM | Inhibition of ADA activity | |

| Rat Hepatocytes | IC₅₀ = 3.5 µM | Inhibition of PDE2 activity | |

| Human Platelets | IC₅₀ = 5.5 µM | Inhibition of PDE2 activity |

Considerations for Off-Target Effects and Data Interpretation

While EHNA is a selective inhibitor of ADA and PDE2, it is important to consider potential off-target effects. For instance, some studies suggest that the effects of EHNA on maintaining hESC pluripotency may be independent of its known inhibitory activities on ADA and PDE2. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed due to the intended mechanism of action. This may involve using other, more specific inhibitors of ADA or PDE2, or employing molecular techniques such as siRNA-mediated knockdown of the target enzymes.

Conclusion

Determining the optimal concentration of EHNA hydrochloride is a critical step for any cell culture-based investigation into adenosine and cyclic nucleotide signaling. By systematically evaluating the cytotoxicity and functional effects of EHNA in your specific experimental system, you can ensure the generation of reliable and reproducible data. The protocols and guidelines presented in this application note provide a robust framework for this optimization process, empowering researchers to confidently utilize EHNA as a powerful tool in their scientific endeavors.

References

-

Reagents Direct. EHNA Hydrochloride. Link

-

Hello Bio. EHNA hydrochloride. Link

-

Cayman Chemical. EHNA (hydrochloride) (CAS 58337-38-5). Link

-

BioGems. EHNA hydrochloride. Link

-

Nakajima, Y., et al. (2015). Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. Cellular Physiology and Biochemistry, 35(1), 51-60. Link

-

Tocris Bioscience. EHNA hydrochloride. Link

-

Pham, N. T. H., et al. (2010). Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells. Biological & Pharmaceutical Bulletin, 33(3), 527-529. Link

-

Sigma-Aldrich. EHNA hydrochloride. Link

-

MedChemExpress. EHNA hydrochloride. Link

-

Sigma-Aldrich. EHNA, Hydrochloride. Link

-

R&D Systems. EHNA hydrochloride. Link

-

PubChem. Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride. Link

-

Reagents Direct. Cat No. 23-F18 EHNA Hydrochloride 10 mg. Link

-

Cell Biolabs, Inc. cAMP ELISA Kit (Colorimetric). Link

-

Thermo Fisher Scientific. ELISA Sample Preparation Protocols. Link

-

Chen, G., et al. (2012). Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions. Current Protocols in Cell Biology, Chapter 23, Unit 23.6. Link

-

GenFollower. Step-by-Step ELISA Protocol: A Comprehensive Guide. Link

-

O'Connell, T. D., et al. (2007). Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. Journal of Cardiovascular Electrophysiology, 18(6), 672-681. Link

-

Burton, P., et al. (2010). Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells. Biochemical Journal, 432(3), 575-584. Link

-

Thermo Fisher Scientific. Adherent and Suspension Cells Preparation. Link

-

RayBiotech. Preparing Cell or Tissue Lysates for ELISA & Multiplex Assay Kits. Link

-

Abcam. In-cell ELISA protocol. Link

-

Allen Cell Explorer. Cardiomyocyte Differentiation Methods. Link

-

STEMCELL Technologies. EHNA. Link

-

FN-Test. ELISA Sample Preparation Protocol. Link

-

Zandstra, P. W., et al. (2003). Highly enriched cardiomyocytes from human embryonic stem cells. Stem Cells, 21(5), 517-525. Link

-

Adel, I. (2021). What is the best protocol for the preparation of ELISA samples from adherent culture cells? ResearchGate. Link

-

R&D Systems. ELISA Sample Preparation & Collection Guide. Link

-

Burridge, P. W., et al. (2016). Chemically Defined Culture and Cardiomyocyte Differentiation of Human Pluripotent Stem Cells. Current Protocols in Human Genetics, 89, 21.3.1-21.3.15. Link

-

Radulovacki, M., et al. (1984). Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA): relationship to inhibition of brain adenosine deaminase. Neuropharmacology, 23(5), 569-571. Link

-

Martin, G., et al. (2014). Concentration-dependent Effect of Sodium Hypochlorite on Stem Cells of Apical Papilla Survival and Differentiation. Journal of Endodontics, 40(1), 51-55. Link

Sources

- 1. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]

- 3. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

Preparation of EHNA Hydrochloride Stock Solutions: A Detailed Guide for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the preparation, storage, and handling of stock solutions of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride. As a potent and selective dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), EHNA hydrochloride is a critical tool in studying cyclic nucleotide signaling and purine metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the accurate and effective use of this compound in experimental settings.

Introduction: Scientific Background and Mechanism of Action

EHNA hydrochloride is a cell-permeable small molecule widely utilized in biomedical research. Its primary mechanism of action involves the potent inhibition of two key enzymes:

-

Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, EHNA effectively increases the extracellular and intracellular concentrations of adenosine, thereby potentiating adenosine receptor signaling.[1][2]

-

Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). EHNA selectively inhibits the cGMP-stimulated activity of PDE2.[3][4] This inhibition leads to an accumulation of intracellular cGMP, a key second messenger in various signaling pathways.

This dual inhibitory action makes EHNA a valuable pharmacological tool for investigating processes regulated by adenosine and cyclic nucleotides, such as cardiovascular function, neurotransmission, and immune responses.[4][5] It has also been shown to play a role in maintaining the pluripotency of human embryonic stem cells.[5][6][7]

Below is a diagram illustrating the primary signaling pathways affected by EHNA hydrochloride.

Caption: EHNA inhibits ADA and PDE2, leading to increased adenosine and cGMP levels and subsequent downstream signaling.

Materials and Equipment

Materials:

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, deionized, and nuclease-free water

-

Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL, 15 mL, or 50 mL)

-

Sterile, individually wrapped serological pipettes

-

Sterile pipette tips (filter-barrier recommended)

Equipment:

-

Analytical balance

-

Vortex mixer

-

Personal protective equipment (PPE): laboratory coat, safety glasses, and gloves

-

Laminar flow hood (for sterile applications)

-

Micropipettes

-

-20°C or -80°C freezer for storage

Protocol: Preparation of EHNA Hydrochloride Stock Solution

This protocol outlines the steps for preparing a 100 mM stock solution of EHNA hydrochloride in DMSO. This concentration is a common starting point for subsequent dilutions into experimental media.

Pre-Protocol Calculations

Before weighing, it is essential to calculate the required mass of EHNA hydrochloride and the volume of solvent. The molecular weight of EHNA hydrochloride is 313.83 g/mol .[4][8][9]

To prepare 1 mL of a 100 mM stock solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 313.83 g/mol x 1000 mg/g

-

Mass (mg) = 31.38 mg

Therefore, to make 1 mL of a 100 mM stock solution, you will need to weigh out 31.38 mg of EHNA hydrochloride. Adjust the mass and volume as needed for your experimental requirements.

Step-by-Step Procedure

-

Aliquot EHNA Hydrochloride: Allow the vial of EHNA hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture. In a sterile environment, weigh the calculated amount of EHNA hydrochloride using an analytical balance and transfer it to a sterile conical tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the EHNA hydrochloride powder. For example, add 1 mL of DMSO to 31.38 mg of the compound for a 100 mM solution.

-

Dissolution: Cap the tube tightly and vortex the solution for approximately 5 minutes or until the powder is completely dissolved.[5][6] If precipitation is observed, gentle warming of the solution in a 37°C water bath may aid in dissolution. However, avoid excessive heating. The resulting solution should be clear and free of particulates.

-

Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for use in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[1] Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

Long-Term Storage: Store the aliquots at -20°C or -80°C.[3][6][8][10] When stored properly, stock solutions in DMSO are stable for up to 2 years at -20°C.[5][6]

The following diagram outlines the workflow for preparing the EHNA hydrochloride stock solution.

Caption: A streamlined workflow for the preparation of EHNA hydrochloride stock solution.

Data Summary: Solubility and Storage

| Parameter | Details | Source(s) |

| Molecular Formula | C₁₄H₂₃N₅O · HCl | [8][10] |

| Molecular Weight | 313.83 g/mol | [4][6][8] |

| Appearance | Crystalline solid | [6][8] |

| Solubility | - DMSO: ≥ 30 mg/mL[4] - Water: ≥ 10 mg/mL[1][4][9] - Ethanol: Soluble[8] | [1][4][8][9][10] |

| Storage (Solid) | Room temperature or at -20°C, protected from light and moisture.[6][8][10] | [6][8][10] |

| Storage (Stock Solution) | -20°C for up to 2 years or -80°C for up to 2 years.[3][5][6] Prepare fresh solutions on the day of use if possible.[10] | [3][5][6][10] |

Safety and Handling Precautions

Based on available safety data sheets, EHNA hydrochloride is not classified as a hazardous substance.[11][12][13] However, standard laboratory safety practices should always be followed:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of the powder and contact with skin and eyes.[14]

-

In case of contact, wash the affected area thoroughly with water.[11][13]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of EHNA hydrochloride stock solutions. By following these guidelines, researchers can ensure the integrity and efficacy of their EHNA solutions, leading to more reliable and reproducible experimental outcomes. The causality behind each step, from pre-protocol calculations to long-term storage, is explained to empower the user with a comprehensive understanding of the process.

References

-

Reagents Direct. (n.d.). EHNA Hydrochloride. Retrieved from [Link]

-

BioGems. (n.d.). EHNA hydrochloride. Retrieved from [Link]

-

BioGems. (2023). Technical Data Sheet: EHNA hydrochloride. Retrieved from [Link]

-

Reagents Direct. (n.d.). Cat No. 23-F18 EHNA Hydrochloride 10 mg. Retrieved from [Link]

- Nott, A., et al. (2019). An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells. STAR protocols, 1(2), 100083.

-

Wikipedia. (n.d.). EHNA. Retrieved from [Link]

- Woodson, J. C., Minor, T. R., & Job, R. F. (1998). Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) mimics the effect of inescapable shock on escape learning in rats. Behavioral neuroscience, 112(2), 399–409.

-

BioCrick. (2024). EHNA hydrochloride-MSDS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) mimics the effect of inescapable shock on escape learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. reagentsdirect.com [reagentsdirect.com]

- 6. EHNA Hydrochloride – Reagents Direct [reagentsdirect.com]

- 7. EHNA hydrochloride [bio-gems.com]

- 8. bio-gems.com [bio-gems.com]

- 9. EHNA = 98 HPLC 58337-38-5 [sigmaaldrich.com]

- 10. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. tribioscience.com [tribioscience.com]

- 14. biocrick.com [biocrick.com]

Technical Application Note: EHNA Hydrochloride Solubility & Handling

Abstract & Introduction

EHNA hydrochloride (erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride) is a potent, reversible inhibitor of Adenosine Deaminase (ADA) and a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) .[1][2][3][4] Its dual mechanism makes it a critical tool in cardiovascular research, immunology, and stem cell biology, specifically for maintaining pluripotency in human embryonic stem cells (hESCs) by preventing spontaneous differentiation.[1]

This guide addresses a common bottleneck in EHNA usage: solubility management . While highly soluble in organic solvents and pure water, EHNA exhibits reduced solubility in high-salt buffers (e.g., PBS), leading to "silent precipitation" that compromises assay reproducibility.[1] This protocol provides validated methods for stock preparation, storage, and application.[1]

Physicochemical Properties[1][2][3][4][5][7][8]

| Property | Detail |

| Chemical Name | erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride |

| CAS Number | 58337-38-5 |

| Molecular Weight | 313.83 g/mol |

| Formula | C₁₄H₂₃N₅O[1][2][3][4][5][6][7] · HCl |

| Appearance | White to off-white crystalline solid |

| Hygroscopicity | High (Store desiccated) |

| Primary Targets | Adenosine Deaminase (Ki ~1.6 nM); PDE2 (IC₅₀ ~0.8–4 µM) |

Solubility Profile & Reconstitution Guide

Solvent Compatibility Table

The following data represents saturation limits at 25°C.

| Solvent | Max Solubility | Stability (at -20°C) | Application Context |

| Water | ~100 mM (31.4 mg/mL) | 1 Month | Best for immediate use in enzymatic assays; requires sterile filtration.[1] |

| DMSO | ~100 mM (31.4 mg/mL) | 6–12 Months | Preferred for long-term storage "Master Stocks".[1] |

| Ethanol | ~100 mM (31.4 mg/mL) | 1 Month | Alternative organic solvent; monitor evaporation.[1] |

| PBS (pH 7.2) | < 0.5 mg/mL | Unstable | CRITICAL WARNING: Do not dissolve directly in PBS.[1] High ionic strength causes precipitation.[1] |

The "Saline Crash" Phenomenon

Expertise Insight: Researchers often attempt to dissolve EHNA HCl directly into cell culture media or PBS, resulting in a cloudy suspension.[1] The hydrochloride salt dissociates readily in pure water, but the free base form of EHNA is less soluble in saline environments.[1]

-

Correct Approach: Prepare a concentrated stock in Water or DMSO first, then dilute into the aqueous buffer.[1]

Protocol: Preparation of Stock Solutions

Decision Logic: Water vs. DMSO

-

Choose Water if: Your assay is sensitive to DMSO (e.g., certain primary neuronal cultures) or if you need to avoid organic solvent controls.[1]

-

Choose DMSO if: You require long-term storage of the stock or need to minimize bacterial contamination risks without filtration.[1]

Workflow Visualization

Figure 1: Decision tree for selecting the optimal solvent system for EHNA Hydrochloride reconstitution.

Step-by-Step Procedure (10 mM Stock Calculation)

Target: 10 mM Stock Solution Molecular Weight: 313.83 g/mol [1]

-

Weighing: Accurately weigh 3.14 mg of EHNA Hydrochloride.

-

Solvent Addition:

-

For DMSO: Add 1.0 mL of high-grade anhydrous DMSO.

-

For Water: Add 1.0 mL of sterile Milli-Q water.

-

-

Dissolution: Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless.

-

Troubleshooting: If particles persist, warm slightly to 37°C for 2 minutes.

-

-

Sterilization (Water only): Pass the aqueous solution through a 0.22 µm PVDF or PES syringe filter.[1]

-

Aliquot & Store: Dispense into 50–100 µL aliquots in amber tubes. Store at -20°C.

Protocol: Biological Application & Dilution

Serial Dilution for IC₅₀ Determination

To treat cells with EHNA (e.g., 0.1 µM to 100 µM), use a step-down dilution to keep DMSO constant.[1]

Scenario: Treating hESCs to prevent differentiation. Target Concentration: 10 µM Stock: 10 mM (in DMSO)

-

Intermediate Dilution (100x):

-

Final Application (10x):

Mechanism of Action Context

Understanding the dual pathway is essential for interpreting data.[1] EHNA increases intracellular Adenosine (via ADA inhibition) and cGMP (via PDE2 inhibition).[1]

Figure 2: Dual mechanism of action.[1] EHNA inhibits ADA and PDE2, leading to accumulation of Adenosine and cGMP.[1]

Storage, Stability, and Troubleshooting[1][2][6][11]

Storage Guidelines

-

Powder: Stable for >2 years at -20°C. Keep desiccated.[1][2]

-

DMSO Stock: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to 3 cycles).

-

Aqueous Stock: Stable for 1 month at -20°C. Do not store at 4°C for extended periods as hydrolysis may occur.

Troubleshooting FAQ

| Issue | Cause | Solution |

| Precipitate in Media | "Saline Crash" (Stock added too quickly to high-salt buffer). | Dilute stock into pure water first, or vortex media vigorously while adding stock dropwise.[1] |

| Cell Toxicity | High DMSO concentration (>0.5%).[1] | Ensure final DMSO is <0.1%.[1] Use Water stock if cells are hypersensitive.[1] |

| Loss of Activity | Hydrolysis due to improper storage.[1] | Always store desiccated.[1] Re-check IC₅₀ with a fresh batch if stock is >6 months old.[1] |

References

-

Burton, P., et al. (2010). "Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells."[1][4] Biochemical Journal. Retrieved from [Link]

-

Podzuweit, T., et al. (1995). "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine."[1][6] Cellular Signalling. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. reagentsdirect.com [reagentsdirect.com]